![molecular formula C10H12N4O3 B2705655 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 952873-94-8](/img/structure/B2705655.png)
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, commonly known as ISO-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ISO-1 was first synthesized in 2004 by researchers at the University of California, San Francisco, and has since been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Bioisosteric Replacements and Physicochemical Properties
Oxadiazoles, including structures similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, are commonly used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities due to their stable and versatile heterocyclic framework. A systematic comparison conducted by Boström et al. (2012) highlighted that 1,3,4-oxadiazole isomers show significantly lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility compared to their 1,2,4-oxadiazole counterparts. This distinction can be attributed to the intrinsic charge distributions of these isomers, underscoring the importance of structural arrangement in drug design and development (Boström et al., 2012).
Anticancer Applications
The chemical genetics approach has been utilized to identify small molecules that induce apoptosis, including derivatives of oxadiazoles. Cai et al. (2006) discussed the development of a cell- and caspase-based apoptosis induction assay leading to the discovery of potential anticancer agents. Through medicinal chemistry and biological studies, compounds such as MX116407 were identified, showing potent anticancer activity in vivo. This approach also facilitated the identification of molecular targets like the tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR), highlighting the oxadiazoles' potential in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Antimicrobial and Antitubercular Activity
Oxadiazole derivatives have shown significant antimicrobial and antitubercular activities. Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating good antibacterial activity against several pathogens and active antitubercular agents against M. tuberculosis H37Rv. The study supports oxadiazoles' potential as effective antimicrobial and antitubercular agents, with their mode of action further elucidated through molecular docking studies (Shingare et al., 2018).
Antiviral and Enzyme Inhibition
The structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide and its analogs have been explored for antiviral activities and enzyme inhibition properties. Patick et al. (2005) discovered a novel, orally bioavailable inhibitor of human rhinovirus (HRV) 3C protease with potent cell-based antiviral activity against all HRV serotypes tested. This compound, showcasing a mechanism through HRV 3C-mediated polyprotein processing inhibition, represents the therapeutic potential of oxadiazole derivatives in treating viral infections (Patick et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been found to exhibit potent binding activities with various biological targets .
Mode of Action
It’s worth noting that isoxazole derivatives have been reported to interact with their targets and induce significant changes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Propiedades
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-4-8(15)12-10-14-13-9(16-10)7-5-6-11-17-7/h5-6H,2-4H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWGOAVZYQNFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.